

# The Pharmacokinetic Profile of Mobocertinib (TAK-788): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Mobocertinib (formerly known as **TAK-788**) is an oral, first-in-class, irreversible tyrosine kinase inhibitor (TKI) designed to selectively target epidermal growth factor receptor (EGFR) with exon 20 insertion mutations (EGFRex20ins).[1][2] This guide provides a comprehensive overview of the pharmacokinetics (PK) and oral bioavailability of mobocertinib, presenting key data from clinical and preclinical studies. It is intended to serve as a technical resource for professionals in the fields of pharmacology, oncology, and drug development.

### **Pharmacokinetic Properties**

Mobocertinib exhibits a pharmacokinetic profile characterized by moderate oral bioavailability, extensive metabolism, and primarily fecal elimination.[3][4] The drug's exposure, as measured by the area under the concentration-time curve (AUC), increases in a dose-proportional manner.[5][6][7]

### **Absorption and Bioavailability**

Following oral administration, mobocertinib is absorbed with a median time to maximum plasma concentration (Tmax) of approximately 4 hours.[5][6][7][8] The absolute oral bioavailability of mobocertinib has been determined to be 37%.[8][9] Co-administration with a



low-fat meal does not have a clinically meaningful effect on the pharmacokinetics of mobocertinib, allowing it to be taken with or without food.[10][11]

### **Distribution**

Mobocertinib has a large apparent volume of distribution at steady-state of 3509 L.[9] The drug and its active metabolites are highly bound to plasma proteins, with protein binding reported to be 99.3% for mobocertinib, 99.5% for its active metabolite AP32960, and 98.6% for AP32914. [1] A significant portion of mobocertinib-related material in plasma is covalently bound to plasma proteins.[3]

### Metabolism

Mobocertinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4/5 (CYP3A4/5) enzymes.[4][12][13] The metabolism mainly involves oxidative N-demethylation, leading to the formation of two active metabolites, AP32960 and AP32914, which are approximately equipotent to the parent drug.[1][6][8] These metabolites contribute to the overall systemic exposure.[13] Mobocertinib has been observed to be an auto-inducer of its own metabolism, likely through the induction of CYP3A.[14]

### **Elimination**

The elimination of mobocertinib and its metabolites occurs predominantly through the feces. Following a single oral dose of radiolabeled mobocertinib, approximately 76% of the radioactivity was recovered in the feces, with about 4% found in the urine.[1][3][8] Renal excretion of unchanged mobocertinib is a minor elimination pathway.[3][8] The geometric mean effective half-life of mobocertinib ranges from 11 to 17 hours, supporting once-daily dosing.[5] [6][7]

### **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of mobocertinib from various studies.



| Parameter                                       | Value                     | Study Population                        | Reference(s) |
|-------------------------------------------------|---------------------------|-----------------------------------------|--------------|
| Absolute Oral<br>Bioavailability                | 36.7% (Geometric<br>Mean) | Healthy Adult Males                     | [3][13]      |
| Median Time to Maximum Concentration (Tmax)     | 4 hours                   | Patients with NSCLC                     | [5][6][7]    |
| Geometric Mean<br>Effective Half-life<br>(t1/2) | 11 - 17 hours             | Patients with NSCLC [5][6][7]           |              |
| Mean Apparent Volume of Distribution (Vd/F)     | 3509 L                    | Healthy Volunteers                      |              |
| Plasma Protein<br>Binding                       |                           |                                         |              |
| Mobocertinib                                    | 99.3%                     | In vitro                                | [1]          |
| AP32960 (active metabolite)                     | 99.5%                     | In vitro                                | [1]          |
| AP32914 (active metabolite)                     | 98.6%                     | In vitro                                | [1]          |
| Primary Route of Elimination                    | Fecal (76%)               | Healthy Male Subjects                   | [1][3]       |
| Primary Metabolizing<br>Enzyme                  | CYP3A4/5                  | In vitro / Clinical Studies [4][12][13] |              |

Table 1: Key Pharmacokinetic Parameters of Mobocertinib.



| Dose                                    | Cmax (ng/mL)             | AUC0-24<br>(h*ng/mL)    | Study<br>Population   | Reference(s) |
|-----------------------------------------|--------------------------|-------------------------|-----------------------|--------------|
| 160 mg once<br>daily (steady-<br>state) | 70.4 (Geometric<br>Mean) | 951 (Geometric<br>Mean) | Healthy<br>Volunteers | [9]          |

Table 2: Steady-State Pharmacokinetic Parameters of Mobocertinib at the Recommended Phase 2 Dose.

# Experimental Protocols Absolute Bioavailability and Mass Balance Study (NCT03811834)

This Phase 1, open-label, two-period study was conducted in healthy adult male subjects to assess the absolute bioavailability, mass balance, pharmacokinetics, metabolism, and excretion of mobocertinib.[3][13]

- Period 1 (Absolute Bioavailability): Subjects received a single 160 mg oral capsule of mobocertinib followed by a 15-minute intravenous (IV) infusion of 50 μg of [14C]mobocertinib.[3]
- Period 2 (Mass Balance): Subjects received a single 160 mg oral solution of [14C]-mobocertinib.[3]
- Sample Collection: Blood, plasma, urine, and feces were collected at predetermined intervals to measure concentrations of mobocertinib, its metabolites, and total radioactivity.[3]
- Analytical Methods: Plasma concentrations of mobocertinib and its metabolites were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Radioactivity was measured using liquid scintillation counting.[3]

# Phase 1/2 Dose-Escalation and Expansion Study (NCT02716116)



This was a multicenter, open-label, Phase 1/2 trial that evaluated the safety, tolerability, pharmacokinetics, and anti-tumor activity of mobocertinib in patients with advanced non-small cell lung cancer (NSCLC) with EGFR or HER2 mutations.[6][15][16]

- Dose Escalation: A standard 3+3 dose-escalation design was used, starting at 5 mg once daily, to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[6]
- Pharmacokinetic Sampling: Serial blood samples were collected on day 1 and at steadystate (Cycle 2, Day 1) to determine the plasma concentrations of mobocertinib and its active metabolites.[6]
- Analytical Methods: Plasma concentrations were quantified using a validated LC-MS/MS assay.[6]

## Visualizations

**Mobocertinib Metabolism and Elimination Pathway** 









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery, Development, Inventions, and Patent Trends on Mobocertinib Succinate: The First-in-Class Oral Treatment for NSCLC with EGFR Exon 20 Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A phase 1 study to assess the absolute bioavailability, mass balance, pharmacokinetics, metabolism, and excretion of [14C]-mobocertinib, an oral inhibitor of EGFR exon 20 insertion mutations, in healthy participants PubMed [pubmed.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 4. Metabolism and Excretion of [14C]Mobocertinib, a Selective Covalent Inhibitor of Epidermal Growth Factor Receptor (EGFR) Exon 20 Insertion Mutations, in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Activity and Safety of Mobocertinib (TAK-788) in Previously Treated Non–Small Cell Lung Cancer With EGFR Exon 20 Insertion Mutations From a Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of mobocertinib, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 12. Metabolism and Excretion of [14C]Mobocertinib, a Selective Covalent Inhibitor of Epidermal Growth Factor Receptor (EGFR) Exon 20 Insertion Mutations, in Healthy Male Subjects | Semantic Scholar [semanticscholar.org]
- 13. A phase 1 study to assess the absolute bioavailability, mass balance, pharmacokinetics, metabolism, and excretion of [14C]-mobocertinib, an oral inhibitor of EGFR exon 20 insertion mutations, in healthy participants PMC [pmc.ncbi.nlm.nih.gov]
- 14. Population pharmacokinetics of mobocertinib in healthy volunteers and patients with non–small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mobocertinib: Mechanism of action, clinical, and translational science PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Phase 1/2 Study of the Safety, Pharmacokinetics, and Anti-Tumor Activity of the Oral EGFR/HER2 Inhibitor TAK-788 (AP32788) in Non-Small Cell Lung Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- To cite this document: BenchChem. [The Pharmacokinetic Profile of Mobocertinib (TAK-788): An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574709#pharmacokinetics-and-oral-bioavailability-of-tak-788]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com